molecular formula C9H16ClNO2 B2696169 2-Aminospiro[3.4]octane-2-carboxylic acid;hydrochloride CAS No. 2411223-69-1

2-Aminospiro[3.4]octane-2-carboxylic acid;hydrochloride

Cat. No.: B2696169
CAS No.: 2411223-69-1
M. Wt: 205.68
InChI Key: HHGUMPXQWKCKLS-UHFFFAOYSA-N
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Description

2-Aminospiro[34]octane-2-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C9H15NO2·HCl It is a spiro compound, meaning it contains a unique bicyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminospiro[3.4]octane-2-carboxylic acid;hydrochloride typically involves the annulation of cyclopentane and four-membered rings. One common method involves the use of readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spiro structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Aminospiro[3.4]octane-2-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the substituents introduced.

Scientific Research Applications

2-Aminospiro[3.4]octane-2-carboxylic acid;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Aminospiro[3.4]octane-2-carboxylic acid;hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets and result in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Azaspiro[3.4]octane: This compound shares a similar spiro structure but differs in its functional groups.

    Spiro[3.4]octane-2-carboxylic acid: Another spiro compound with a carboxylic acid group but lacking the amino group.

Uniqueness

2-Aminospiro[34]octane-2-carboxylic acid;hydrochloride is unique due to its combination of an amino group and a carboxylic acid group within a spiro structure

Properties

IUPAC Name

2-aminospiro[3.4]octane-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c10-9(7(11)12)5-8(6-9)3-1-2-4-8;/h1-6,10H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFCJOSRSOQTLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(C2)(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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